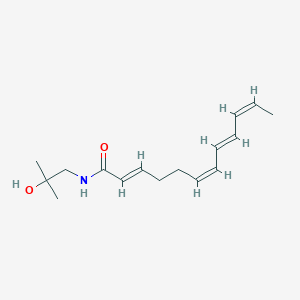

(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide

説明

(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide is a natural product found in Zanthoxylum bungeanum and Zanthoxylum schinifolium with data available.

作用機序

Target of Action

Hydroxy-epsilon-sanshool, also known as Hydroxy-a-sanshool or (2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide, is an alkylamide isolated from Zanthoxylum bungeanum . It primarily targets a subset of somatosensory neurons . These neurons include small-diameter unmyelinated cells that respond to capsaicin, as well as large-diameter myelinated neurons that express the neurotrophin receptor TrkC .

Mode of Action

Hydroxy-epsilon-sanshool excites neurons through a unique mechanism involving the inhibition of pH- and anesthetic-sensitive two-pore potassium channels (KCNK3, KCNK9, and KCNK18) . This compound induces robust tingling paresthesia by activating its target neurons . It has been found to excite virtually all D-hair afferents, a distinct subset of ultrasensitive light-touch receptors in the skin, and targets novel populations of Aβ and C fiber nerve afferents .

Biochemical Pathways

Hydroxy-epsilon-sanshool has been shown to affect the PI3K/Akt signaling pathway . It possesses protective potentials on H2O2-stimulated PC12 cells through suppression of oxidative stress-induced apoptosis via regulation of this pathway . Furthermore, it has been found to have strong inhibitory effects on CYP2C9 and CYP2D6 of human liver microsomes .

Pharmacokinetics

It has been found to stably metabolize in human and rat liver microsomes and human hepatocytes .

Result of Action

The activation of the target neurons by Hydroxy-epsilon-sanshool results in a unique tingling and buzzing sensation . This compound has also been found to have protective effects against oxidative stress-induced apoptosis in H2O2-stimulated PC12 cells .

Action Environment

The action, efficacy, and stability of Hydroxy-epsilon-sanshool can be influenced by various environmental factors. For instance, the compound’s tingling sensation on the lips was found to be modulated by sustained mechanical pressure . Additionally, it has been suggested that Hydroxy-epsilon-sanshool could ameliorate colitis by resisting colon injury and regulating intestinal barrier dysfunction and gut microbiota dysbiosis .

生化学分析

Biochemical Properties

Hydroxy-epsilon-sanshool plays a significant role in biochemical reactions, particularly in its interaction with sensory neurons. It interacts with various enzymes, proteins, and other biomolecules. For instance, hydroxy-epsilon-sanshool has been shown to inhibit pH- and anesthetic-sensitive two-pore potassium channels (KCNK3, KCNK9, and KCNK18), which are involved in sensory neuron excitation . This interaction leads to the activation of somatosensory neurons, resulting in the characteristic tingling sensation.

Cellular Effects

Hydroxy-epsilon-sanshool affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, hydroxy-epsilon-sanshool has been found to activate a subset of somatosensory neurons, including D-hair afferents and Aβ and C fiber nerve afferents . This activation leads to changes in cell signaling pathways, such as the inhibition of the p65 nuclear factor κB (p65 NFκB) signaling pathway, which reduces the production of inflammatory factors .

Molecular Mechanism

The molecular mechanism of hydroxy-epsilon-sanshool involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Hydroxy-epsilon-sanshool binds to and inhibits two-pore potassium channels, leading to the excitation of sensory neurons . This inhibition results in the activation of specific neuronal subtypes, which contributes to the tingling and numbing sensations. Additionally, hydroxy-epsilon-sanshool has been shown to modulate gene expression by inhibiting the p65 NFκB signaling pathway, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxy-epsilon-sanshool change over time. The compound is relatively stable and does not degrade quickly. In in vitro studies, hydroxy-epsilon-sanshool has been shown to maintain its activity over extended periods . In in vivo studies, hydroxy-epsilon-sanshool is rapidly absorbed and metabolized, with its effects observed shortly after administration . Long-term effects on cellular function include sustained inhibition of inflammatory pathways and modulation of sensory neuron activity .

Dosage Effects in Animal Models

The effects of hydroxy-epsilon-sanshool vary with different dosages in animal models. At lower doses, hydroxy-epsilon-sanshool effectively modulates sensory neuron activity and reduces inflammation without causing adverse effects . At higher doses, hydroxy-epsilon-sanshool may induce toxic effects, such as hepatotoxicity and alterations in lipid metabolism . Threshold effects have been observed, with specific dosages required to achieve desired therapeutic outcomes without causing toxicity.

Metabolic Pathways

Hydroxy-epsilon-sanshool is involved in various metabolic pathways, including those related to lipid and amino acid metabolism. It interacts with enzymes such as CYP2C9 and CYP2D6, which are involved in its metabolism . Hydroxy-epsilon-sanshool has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism and insulin resistance .

Transport and Distribution

Hydroxy-epsilon-sanshool is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is known to bind nonspecifically to plasma proteins, which facilitates its distribution throughout the body . Hydroxy-epsilon-sanshool’s localization and accumulation within tissues are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of hydroxy-epsilon-sanshool affects its activity and function. Hydroxy-epsilon-sanshool is primarily localized in the cytoplasm, where it interacts with various cellular components . Post-translational modifications and targeting signals may direct hydroxy-epsilon-sanshool to specific compartments or organelles, influencing its activity and function within the cell .

特性

IUPAC Name |

(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4-,7-6+,9-8-,13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFKHAVGGJJQFF-JRNWQWJGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C=C\C=C/CC/C=C/C(=O)NCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83883-10-7 | |

| Record name | Hydroxy-alpha-sanshool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

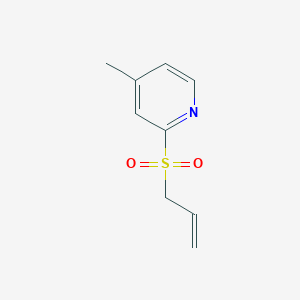

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

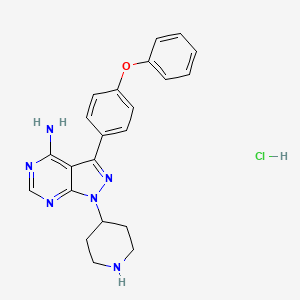

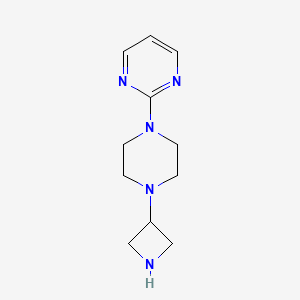

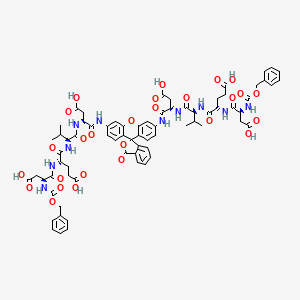

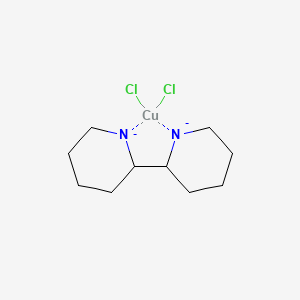

Feasible Synthetic Routes

Q1: What is the primary molecular target of HAS?

A1: Research suggests that HAS primarily targets a family of ion channels called two-pore potassium channels (K2P). Specifically, it inhibits KCNK3, KCNK9, and KCNK18 subtypes. [, ]

Q2: How does HAS's interaction with K2P channels lead to its sensory effects?

A2: By inhibiting K2P channels, HAS prevents the outward flow of potassium ions, leading to neuronal depolarization. This depolarization triggers the activation of sensory neurons, resulting in the characteristic tingling, numbing sensation associated with Sichuan pepper. []

Q3: Are there other potential targets of HAS besides K2P channels?

A3: While K2P channels are considered the primary target, studies show HAS might interact with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, albeit with lower potency compared to its K2P channel inhibition. [, ]

Q4: What is the molecular formula and weight of HAS?

A4: HAS has the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol.

Q5: Is there spectroscopic data available for HAS?

A5: Yes, various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been used to characterize HAS. These techniques provide information about its structure, purity, and potential degradation products. [, , , , ]

Q6: Is HAS stable under various environmental conditions?

A6: HAS is known to be susceptible to degradation under certain conditions, particularly exposure to heat, light, and oxygen. [, ]

Q7: Are there strategies to enhance HAS stability?

A7: Research indicates that encapsulating HAS in delivery systems like nanostructured lipid carriers (NLCs) or emulsions containing antioxidants like α-tocopherol can improve its stability. [, ]

Q8: How do structural modifications of HAS affect its activity?

A8: Studies comparing HAS with its analogs, like hydroxy-β-sanshool, reveal that even subtle structural differences, such as the configuration of double bonds, can significantly alter its sensory effects, shifting from tingling to numbing. []

Q9: What formulation strategies are being explored to improve HAS's bioavailability?

A9: Research focuses on utilizing nanocarriers, such as NLCs, to encapsulate HAS, aiming to protect the compound from degradation, control its release, and potentially enhance its delivery to target tissues. []

Q10: What is known about the absorption and metabolism of HAS?

A10: Studies indicate that HAS is rapidly absorbed after oral administration. It is metabolized primarily in the liver, with glucuronide conjugates identified as major metabolites. [, , ]

Q11: Has HAS demonstrated efficacy in preclinical models of disease?

A11: Research shows promising results in preclinical models. For instance, HAS has been shown to attenuate learning and memory impairments in scopolamine-treated mice, suggesting potential for cognitive enhancement. [] Additionally, it exhibits protective effects in models of ulcerative colitis. []

Q12: What types of in vitro assays are used to study HAS's biological activity?

A12: Researchers utilize various in vitro assays, including cell-based assays to assess HAS's impact on cell viability, oxidative stress, and signaling pathways. Additionally, studies utilize electrophysiological techniques to investigate its effects on ion channels in isolated cells. [, , ]

Q13: What is known about the safety profile of HAS?

A13: While generally considered safe as a food additive, detailed toxicological studies on purified HAS are limited. Acute toxicity tests have been conducted to determine the median lethal dose (LD50), and further research is needed to fully evaluate potential long-term effects. []

Q14: How is HAS typically quantified in biological samples?

A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for quantifying HAS and its metabolites in biological matrices such as plasma and urine. [, , ]

Q15: What other analytical methods are used to characterize HAS?

A15: Besides LC-MS/MS, techniques like High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or NMR, are used to separate, identify, and quantify HAS in plant extracts or formulations. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)